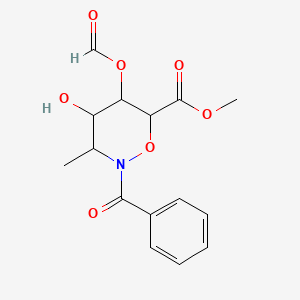
Methyl 2-benzoyl-5-formyloxy-4-hydroxy-3-methyloxazinane-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-benzoyl-5-formyloxy-4-hydroxy-3-methyloxazinane-6-carboxylate is an organic compound with the molecular formula C15H17NO7 and a molecular weight of 323.298 g/mol . This compound is characterized by its complex structure, which includes benzoyl, formyloxy, hydroxy, methyloxazinane, and carboxylate functional groups. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of Methyl 2-benzoyl-5-formyloxy-4-hydroxy-3-methyloxazinane-6-carboxylate involves multiple steps. One common synthetic route includes the following steps:
Formation of the Oxazinane Ring: The oxazinane ring is formed through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of Benzoyl Group: The benzoyl group is introduced through a benzoylation reaction using benzoyl chloride and a suitable base.
Formylation and Hydroxylation: The formyloxy and hydroxy groups are introduced through formylation and hydroxylation reactions, respectively.
Esterification: The final step involves esterification to form the methyl ester of the compound.
Industrial production methods may involve optimization of these steps to increase yield and purity while reducing costs and environmental impact .
Análisis De Reacciones Químicas
Methyl 2-benzoyl-5-formyloxy-4-hydroxy-3-methyloxazinane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The formyloxy group can undergo nucleophilic substitution reactions to form various derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Methyl 2-benzoyl-5-formyloxy-4-hydroxy-3-methyloxazinane-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 2-benzoyl-5-formyloxy-4-hydroxy-3-methyloxazinane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparación Con Compuestos Similares
Methyl 2-benzoyl-5-formyloxy-4-hydroxy-3-methyloxazinane-6-carboxylate can be compared with similar compounds such as:
Methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate: This compound has a similar benzoyl and carboxylate structure but differs in the oxazinane ring.
2-[2-Hydroxy-5-(2-methacryloyloxy)ethyl]phenyl-2H-benzotriazole: This compound shares the hydroxy and benzoyl groups but has a different core structure.
Propiedades
Número CAS |
92647-62-6 |
|---|---|
Fórmula molecular |
C15H17NO7 |
Peso molecular |
323.30 g/mol |
Nombre IUPAC |
methyl 2-benzoyl-5-formyloxy-4-hydroxy-3-methyloxazinane-6-carboxylate |
InChI |
InChI=1S/C15H17NO7/c1-9-11(18)12(22-8-17)13(15(20)21-2)23-16(9)14(19)10-6-4-3-5-7-10/h3-9,11-13,18H,1-2H3 |
Clave InChI |
MQGSDYXDFNCRIL-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(C(ON1C(=O)C2=CC=CC=C2)C(=O)OC)OC=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


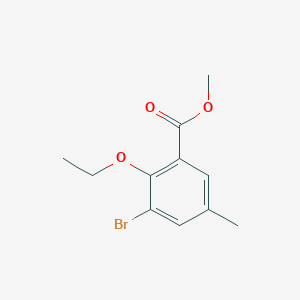
![2-(1,3-Benzodioxol-5-YL)-2-[4-(diethylamino)anilino]-1-phenylethanone hydrochloride](/img/structure/B14020554.png)
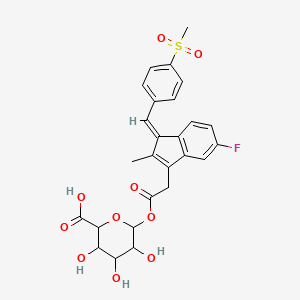
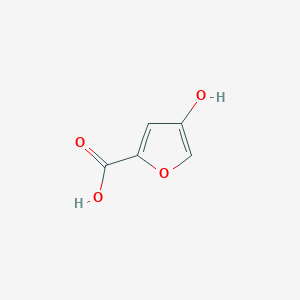
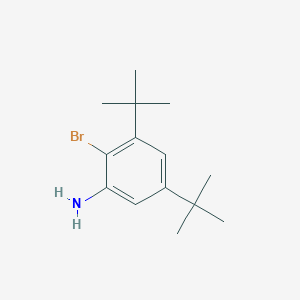
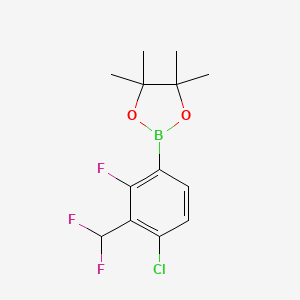
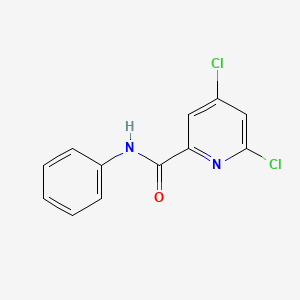

![N-(5-Diethylaminopentan-2-YL)-N-[4-[[4-(5-diethylaminopentan-2-YL-hexadecanoyl-amino)phenyl]carbamoylamino]phenyl]hexadecanamide](/img/structure/B14020606.png)
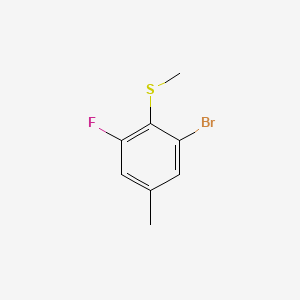
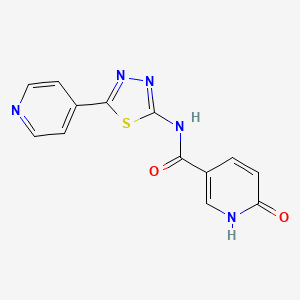

![2'-Chloro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14020622.png)
![5-Bromo-2-(3-fluorophenyl)-[3,4'-bipyridin]-6-amine](/img/structure/B14020624.png)
